N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide
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Overview
Description
“N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide” is a chemical compound used in scientific research due to its diverse applications, including drug development and material synthesis. It has been synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior .
Synthesis Analysis
The synthesis of this compound involves several steps. Ethyl 2- (2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol. The reflux of acid hydrazide with carbon disulfide resulted in 5- [ (2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol. Different electrophiles were synthesized by the reaction of respective anilines and 2-bromoacetylbromide in an aqueous medium. The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5- [ (2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles in DMF using LiH as base and activator .Molecular Structure Analysis
The proposed structures of newly synthesized compounds were deduced by spectroscopic techniques such as 1 H NMR, 13 C NMR, EI MS and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the conversion of ethyl 2- (2-amino-1,3-thiazol-4-yl)acetate to corresponding acid hydrazide by hydrazine hydrate in ethanol, the reflux of acid hydrazide with carbon disulfide, and the reaction of respective anilines and 2-bromoacetylbromide in an aqueous medium .Scientific Research Applications
Bi-Heterocyclic Synthesis and Anti-Diabetic Potential
A study detailed the synthesis of S-substituted acetamides derivatives of this compound, assessing their enzyme inhibition and cytotoxic behavior. These novel bi-heterocycles exhibited significant inhibitory potential against α-glucosidase, an enzyme target for anti-diabetic therapy, suggesting their potential as valuable anti-diabetic agents. The in silico study of these molecules aligned with their enzyme inhibition data, further supporting their therapeutic promise (Abbasi et al., 2020).
Anticancer Activity
Another research application involved the synthesis of 5-methyl-4-phenyl thiazole derivatives, including those structurally related to N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide, to study their anticancer activity. These derivatives showed selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).
Chemical Synthesis and Alternative Products
Research also encompasses the exploration of alternative products in chemical reactions involving N-methyl-2-thiocarbamoylacetamide and related compounds. This includes the synthesis of various heterocyclic compounds, showcasing the compound's utility in developing diverse chemical entities for further biological evaluation (Krauze et al., 2007).
Enzyme Inhibition and Therapeutic Potential
The compound has been investigated for its role in synthesizing unique biheterocycles with promising therapeutic applications. These synthesized compounds were evaluated for their inhibitory activity against multiple enzymes, including acetylcholinesterase and α-glucosidase, highlighting their potential as multifaceted therapeutic agents (Abbasi et al., 2018).
Antimicrobial Activity
Another study synthesized derivatives related to this compound, investigating their antimicrobial activity. The research demonstrated the potential of these compounds as antimicrobial agents, contributing to the development of new treatments for infectious diseases (Baviskar et al., 2013).
Mechanism of Action
Target of Action
The primary targets of N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide are currently unknown . This compound is a unique chemical provided for early discovery researchers
Mode of Action
Similar compounds with a thiazole core have been reported to exhibit diverse biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. The compound is recommended to be stored at room temperature .
properties
IUPAC Name |
N-[[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-6(14)12-4-7-2-3-9(16-7)8-5-15-10(11)13-8/h2-3,5H,4H2,1H3,(H2,11,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIBDLQALINWRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(S1)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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